2-Aminophenol-4-(2'-methoxy)sulfonethylamide HCl
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Overview
Description
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a sulfonamide group and a methoxy group
Preparation Methods
The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-nitrophenol, which is reduced to 2-aminophenol using hydrogen in the presence of a catalyst such as palladium on carbon or Raney nickel.
Sulfonation: The 2-aminophenol is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as the formation of ethers or esters.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other imine derivatives.
Scientific Research Applications
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Redox Reactions: It can participate in redox reactions, acting as a reducing agent or an oxidizing agent depending on the reaction conditions.
Molecular Pathways: The compound can modulate molecular pathways involved in cell signaling, apoptosis, and other biological processes.
Comparison with Similar Compounds
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:
2-Aminophenol: This compound lacks the sulfonamide and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Aminophenol: Similar to 2-aminophenol, but with the amino group in the para position, it has different reactivity and applications.
2-Amino-4-methylphenol: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and applications.
Properties
Molecular Formula |
C9H15ClN2O4S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H14N2O4S.ClH/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H |
InChI Key |
UDYXDRMCLHMSOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
Origin of Product |
United States |
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